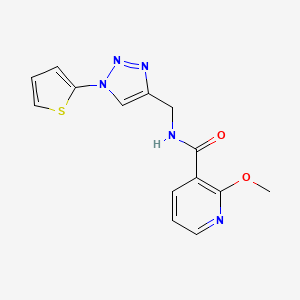

2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide

Description

The compound 2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide features a nicotinamide core (pyridine-3-carboxamide) substituted with a methoxy group at position 2. A methylene bridge links the triazole ring to the nicotinamide moiety, while the triazole itself is substituted at position 1 with a thiophen-2-yl group. This hybrid structure combines pharmacologically relevant motifs:

- Nicotinamide: Known for enzyme interactions (e.g., NAD+/NADH cofactors).

- 1,2,3-Triazole: Enhances metabolic stability and enables hydrogen bonding.

Properties

IUPAC Name |

2-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-21-14-11(4-2-6-15-14)13(20)16-8-10-9-19(18-17-10)12-5-3-7-22-12/h2-7,9H,8H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALZFSJSDCULKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 1-(thiophen-2-yl)-1H-1,2,3-triazole: : Start with the azide and alkyne precursors, undergoing a click reaction to form the triazole ring.

Formation of the nicotinamide derivative: : Coupling of the nicotinamide with the previously synthesized triazole using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Introduction of the methoxy group: : Methylation of the resulting compound using methylating agents such as methyl iodide under basic conditions to afford the final product.

Industrial Production Methods

Scaling up the production involves optimizing reaction conditions for higher yield and purity. This can be achieved through continuous flow chemistry, which enhances control over reaction parameters. Automation and rigorous purification steps, including recrystallization and chromatography, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Introduction of oxidizing agents like potassium permanganate may lead to oxidation of the thiophene or triazole moiety.

Reduction: : Reducing agents such as sodium borohydride can target specific sites, reducing double bonds or carbonyl groups.

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or triazole nitrogens.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substitution reagents: : Alkyl halides, acyl chlorides, or other electrophiles/nucleophiles.

Major Products

Oxidation: : May produce sulfoxides or sulfones if the thiophene is targeted.

Reduction: : Leads to simpler derivatives with reduced functional groups.

Substitution: : Results in the addition or replacement of specific functional groups enhancing the chemical diversity of the compound.

Scientific Research Applications

Chemistry

Catalysis: : The compound’s structural elements can act as ligands in catalytic systems.

Organic Synthesis: : Utilized as a building block for more complex molecules.

Biology

Drug Design: : Potential pharmacophore for the development of new therapeutics, targeting enzymes or receptors with its distinct moieties.

Medicine

Antimicrobial Activity: : The compound may exhibit antibacterial or antifungal properties due to its unique structure.

Cancer Research: : Investigated for its potential in inhibiting cancer cell proliferation by interfering with specific biochemical pathways.

Industry

Material Science: : Used in the design of new materials with specific electronic properties, given the presence of the thiophene and triazole units.

Agriculture: : Potential use as a bioactive molecule in pest control or plant growth regulation.

Mechanism of Action

Molecular Targets and Pathways

Enzyme Inhibition: : The compound may act on specific enzymes by binding to active sites or allosteric sites, disrupting normal enzyme function.

Receptor Binding: : Interaction with receptors, potentially acting as an agonist or antagonist, modulating cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole-Thiazole Hybrids ()

Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share structural similarities with the target compound:

- Triazole Core : Facilitates click chemistry-based synthesis (CuAAC reaction) .

- Thiazole/Thiophene Substitution : Thiazole in 9a–9e versus thiophene in the target compound. Thiophene’s lower electronegativity may enhance hydrophobic interactions compared to thiazole’s nitrogen-containing ring.

- Biological Implications : Docking studies in suggest triazole-thiazole hybrids bind to enzyme active sites (e.g., α-glucosidase), with substituents like bromophenyl (9c ) improving affinity .

Table 1: Key Differences in Triazole-Based Compounds

N-Substituted Acetamides ()

Compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide highlight:

- Amide Linkage : Similar to the nicotinamide group but with simpler arylacetamide backbones.

- Chlorophenyl vs.

- Crystallography : The dichlorophenyl-thiazole acetamide adopts a twisted conformation (61.8° dihedral angle), suggesting conformational flexibility in the target compound’s triazole-thiophene linkage could influence packing and stability .

Physicochemical Properties

Melting Points and Solubility

- Target Compound : Predicted higher solubility due to the methoxy group (polar) but moderated by thiophene’s hydrophobicity.

- Acetamide : Melting point 459–461 K, reflecting crystalline packing via N–H⋯N hydrogen bonds .

- Compounds : Melting points vary with substituents (e.g., bromine in 9c increases molecular weight and melting point).

Spectral Data

- IR/NMR : Nicotinamide’s carbonyl stretch (~1670 cm⁻¹) and methoxy protons (~3.8 ppm) distinguish it from acetamide derivatives (e.g., ’s carbonyl at ~1685 cm⁻¹).

Biological Activity

2-Methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and mechanisms of action based on current research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with triazole and nicotinamide moieties. The synthetic route typically involves:

- Formation of Triazole : The initial step involves the synthesis of a triazole derivative through a click chemistry approach.

- Nicotinamide Coupling : The triazole is then coupled with nicotinamide to form the final product.

The efficiency and yield of these reactions have been optimized in various studies, demonstrating robust methodologies for producing this compound in laboratory settings.

Anticancer Activity

Recent studies have indicated that 2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values for these activities are reported to be in the low micromolar range (0.7 to 2.6 μM) depending on the specific cell line tested .

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation, particularly those related to transforming growth factor-beta (TGF-β) signaling .

Biological Activity Summary Table

Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of the compound was conducted using various melanoma and prostate cancer cell lines. The study demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis as confirmed by flow cytometry analyses.

Study 2: Anti-Fibrotic Activity

Another study explored the anti-fibrotic potential of this compound, revealing its ability to inhibit collagen synthesis in hepatic stellate cells. This suggests a broader therapeutic application beyond oncology, potentially aiding in liver fibrosis treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.